molecular formula C24H18FN3S B11035365 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole

2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole

Cat. No.: B11035365
M. Wt: 399.5 g/mol
InChI Key: AIFGUAMFAWKBQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole is a complex organic compound that features a pyrazole ring fused with a thiazole ring, along with phenyl and fluorophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through the reaction of hydrazine with a diketone, followed by cyclization. The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the thiazole ring or the phenyl substituents, potentially leading to hydrogenated products.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce fully or partially hydrogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to participate in various chemical reactions makes it a versatile intermediate.

Biology

Biologically, 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole has been investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism by which 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes, inhibiting their activity or modulating their function. The pathways involved could include signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole: Lacks the fluorophenyl group, which may affect its reactivity and biological activity.

    4-(4-Fluorophenyl)-1,3-thiazole: Does not have the pyrazole ring, potentially altering its chemical properties and applications.

    3,5-Diphenyl-4,5-dihydro-1H-pyrazole: Missing the thiazole ring, which could impact its stability and reactivity.

Uniqueness

The presence of both the pyrazole and thiazole rings, along with the fluorophenyl group, makes 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole unique. This combination of structural features can confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H18FN3S

Molecular Weight

399.5 g/mol

IUPAC Name

2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-4-(4-fluorophenyl)-1,3-thiazole

InChI

InChI=1S/C24H18FN3S/c25-20-13-11-18(12-14-20)22-16-29-24(26-22)28-23(19-9-5-2-6-10-19)15-21(27-28)17-7-3-1-4-8-17/h1-14,16,23H,15H2

InChI Key

AIFGUAMFAWKBQN-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=NC(=CS3)C4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.